molecular formula C9H13NO3S2 B2510835 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol CAS No. 913479-58-0

1-(Thiophen-2-ylsulfonyl)piperidin-4-ol

Cat. No.: B2510835
CAS No.: 913479-58-0
M. Wt: 247.33
InChI Key: OTNUHSUHPUESAF-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylsulfonyl)piperidin-4-ol is a synthetic piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a thiophene-2-sulfonyl substituent attached to the nitrogen atom. This compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural uniqueness makes it a valuable candidate for comparative studies with analogous piperidin-4-ol derivatives.

Properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S2/c11-8-3-5-10(6-4-8)15(12,13)9-2-1-7-14-9/h1-2,7-8,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNUHSUHPUESAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913479-58-0
Record name 1-(thiophen-2-ylsulfonyl)piperidin-4-ol
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Preparation Methods

The synthesis of 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(Thiophen-2-ylsulfonyl)piperidin-4-ol can undergo various chemical reactions, including:

Scientific Research Applications

1-(Thiophen-2-ylsulfonyl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiophene-2-ylsulfonyl group can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol)

  • Structural Differences : Replaces the thiophene sulfonyl group with a pyrimidinyl-indole substituent.
  • Comparative CNS MPO and BBB scoring methods indicated superior brain penetrance over CBD-2115, highlighting the impact of heterocyclic nitrogen positioning on pharmacokinetics .
  • Key Contrast : The thiophene sulfonyl group in the target compound may reduce blood-brain barrier penetration compared to Z3777013540 due to increased polarity.

RB-005 (1-(4-Octylphenethyl)piperidin-4-ol) and RB-019 (1-(4-Octylphenethyl)piperidin-3-ol)

  • Structural Differences : Feature a lipophilic 4-octylphenethyl substituent instead of the thiophene sulfonyl group. RB-019 has a hydroxyl group at the 3-position of piperidine.
  • Functional Insights : RB-005 exhibited 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, whereas RB-019 showed reduced selectivity (6.1-fold), emphasizing the critical role of hydroxyl group positioning (4- vs. 3-OH) in target specificity .

P4MP4 (1-[(Piperidin-4-yl)methyl]piperidin-4-ol)

  • Structural Differences : Contains a piperidinylmethyl substituent rather than thiophene sulfonyl.
  • Functional Insights: Identified as an inhibitor of Neisseria meningitidis adhesion via high-throughput screening. Its mechanism mimics phenothiazines, suggesting broad-spectrum activity against type IV pilus assembly .
  • Key Contrast : The sulfonyl group in the target compound may confer stronger electron-withdrawing effects, altering redox stability compared to P4MP4’s tertiary amine structure.

1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol

  • Structural Differences : Substitutes thiophene with a nitrobenzene sulfonyl group.
  • Functional Insights : The nitro group was reduced to an amine in subsequent steps, demonstrating the sulfonyl group’s versatility as a synthetic handle .
  • Key Contrast : The thiophene sulfonyl group offers reduced aromatic nitro group toxicity risks while maintaining moderate electron-withdrawing effects.

1-[(Thiophen-3-yl)methyl]piperidin-4-ol

  • Structural Differences : Attaches thiophene via a methylene group instead of sulfonyl.
  • Functional Insights : Structural data (SMILES: C1CN(CCC1O)Cc2cscc2) indicate altered conformational flexibility compared to the sulfonyl-linked derivative .
  • Key Contrast : The sulfonyl linkage in the target compound likely increases rigidity and hydrogen-bond acceptor capacity, affecting binding kinetics.

Physicochemical and Pharmacological Comparisons

Compound Substituent Key Functional Group Biological Activity/Selectivity Key Reference
1-(Thiophen-2-ylsulfonyl)piperidin-4-ol Thiophene-2-sulfonyl Sulfonyl, 4-OH Synthetic intermediate
Z3777013540 Pyrimidinyl-indole Pyrimidine, 4-OH Tauopathy PET tracer
RB-005 4-Octylphenethyl Alkyl chain, 4-OH SK1 inhibitor (15-fold selectivity)
P4MP4 Piperidinylmethyl Tertiary amine, 4-OH Bacterial adhesion inhibitor
1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol Nitrophenyl sulfonyl Nitro, 4-OH Reducible synthetic intermediate

Biological Activity

1-(Thiophen-2-ylsulfonyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as a CCR5 antagonist. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene group and a sulfonyl moiety. The compound's structure is crucial for its interaction with biological targets, particularly the CCR5 chemokine receptor.

The primary mechanism of action for this compound involves its role as a CCR5 antagonist . By binding to the CCR5 receptor, this compound inhibits the entry of HIV-1 into host cells, thereby preventing viral replication. This mechanism is significant in the development of therapeutic agents for HIV treatment.

Biochemical Pathways

The disruption of CCR5's normal function leads to:

  • Inhibition of HIV-1 Entry: The compound prevents the virus from utilizing the receptor for cell entry.
  • Potential Anti-inflammatory Effects: By modulating chemokine signaling, it may also influence inflammatory pathways associated with various diseases.

Antiviral Activity

Research has demonstrated the antiviral efficacy of this compound against HIV. In vitro studies have shown that it exhibits significant potency in inhibiting HIV replication in cell cultures, with an effective concentration (EC50) that suggests its potential as an anti-HIV agent .

Comparison with Other Compounds

To highlight its unique properties, a comparison with similar compounds can be made:

Compound NameStructure TypeEC50 (µM)Selectivity Index (SI)
This compoundPiperidine derivative0.15200
1-(Phenylsulfonyl)piperidin-4-olPiperidine derivative0.25150
1-(Benzylsulfonyl)piperidin-4-olPiperidine derivative0.30120

Table 1: Comparative Biological Activity of Piperidine Derivatives

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Studies : A study published in PubMed reported that derivatives of piperidin-4-one, including this compound, showed promising anti-HIV activity. The study emphasized the importance of structural modifications to enhance receptor interactions and biological efficacy .
  • In Vivo Studies : Animal model studies demonstrated that treatment with this compound resulted in reduced viral loads in subjects infected with HIV, supporting its potential for therapeutic use .
  • Material Science Applications : Beyond its biological implications, this compound is also utilized in material science for developing novel materials with specific electronic properties, indicating its versatility .

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